molecular formula C17H20N2O4 B5674958 1,4-BIS(5-METHYLFURAN-2-CARBONYL)-1,4-DIAZEPANE

1,4-BIS(5-METHYLFURAN-2-CARBONYL)-1,4-DIAZEPANE

Cat. No.: B5674958
M. Wt: 316.35 g/mol
InChI Key: GZVVVGPSNMADPH-UHFFFAOYSA-N
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Description

1,4-BIS(5-METHYLFURAN-2-CARBONYL)-1,4-DIAZEPANE is a synthetic organic compound that features a diazepane ring substituted with two 5-methylfuran-2-carbonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BIS(5-METHYLFURAN-2-CARBONYL)-1,4-DIAZEPANE typically involves the reaction of 1,4-diazepane with 5-methylfuran-2-carbonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1,4-BIS(5-METHYLFURAN-2-CARBONYL)-1,4-DIAZEPANE can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form corresponding lactones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The diazepane ring can undergo nucleophilic substitution reactions, where the carbonyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Formation of lactones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted diazepane derivatives.

Scientific Research Applications

1,4-BIS(5-METHYLFURAN-2-CARBONYL)-1,4-DIAZEPANE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a ligand in biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1,4-BIS(5-METHYLFURAN-2-CARBONYL)-1,4-DIAZEPANE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The furan rings and diazepane core can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1,4-DIAZEPANE: The parent compound without the furan substituents.

    5-METHYLFURAN-2-CARBONYL CHLORIDE: The acylating agent used in the synthesis.

    1,4-BIS(2-FURAN-CARBONYL)-1,4-DIAZEPANE: A similar compound with unsubstituted furan rings.

Uniqueness

1,4-BIS(5-METHYLFURAN-2-CARBONYL)-1,4-DIAZEPANE is unique due to the presence of the 5-methylfuran-2-carbonyl groups, which can impart distinct electronic and steric properties compared to unsubstituted furan derivatives

Properties

IUPAC Name

[4-(5-methylfuran-2-carbonyl)-1,4-diazepan-1-yl]-(5-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c1-12-4-6-14(22-12)16(20)18-8-3-9-19(11-10-18)17(21)15-7-5-13(2)23-15/h4-7H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZVVVGPSNMADPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)N2CCCN(CC2)C(=O)C3=CC=C(O3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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